molecular formula C8H9ClFNO B1426011 4-Chloro-2-fluoro-3-methoxybenzylamine CAS No. 1323966-34-2

4-Chloro-2-fluoro-3-methoxybenzylamine

Cat. No.: B1426011
CAS No.: 1323966-34-2
M. Wt: 189.61 g/mol
InChI Key: OIGDUJMZHJQGMX-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxybenzylamine (CFMBA) is an aromatic amine and is a derivative of aniline. It is an important synthetic intermediate in the production of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. CFMBA is also used in a variety of laboratory experiments as a catalyst and reagent. It is a relatively new compound, and its applications are still being explored.

Scientific Research Applications

Charge Control in SNAr Reactions

  • 4-Chloro-2-fluoro-3-methoxybenzylamine is involved in studies on charge control in nucleophilic aromatic substitution (SNAr) reactions. Such studies highlight its role in orbital-controlled processes and charge-controlled reactions with various nucleophiles, demonstrating its utility in synthetic organic chemistry (Cervera et al., 1996).

Preparation of Secondary Amines

  • This compound is significant in the synthesis of secondary amines from primary amines, indicating its role in chemical transformations and the production of various amine derivatives, which are important in pharmaceuticals and organic synthesis (Kurosawa et al., 2003).

Intermolecular Interactions in Triazoles

  • Research involving this compound derivatives in 1,2,4-triazoles focuses on lp⋯π intermolecular interactions. These studies are vital for understanding molecular interactions and designing molecules with specific properties (Shukla et al., 2014).

Cytotoxic Activities of Isatin Derivatives

  • The compound plays a role in the synthesis of isatin derivatives, which have shown significant in vitro cytotoxic activities against various cancer cell lines. This highlights its potential in the development of new anticancer agents (Reddy et al., 2013).

Synthesis of Sydnone Derivatives

  • In the synthesis of sydnone derivatives, this compound derivatives have shown significant responses in various biological activities, including coronary dilation and inhibition of platelet aggregation. These findings are important for pharmaceutical applications (Tien et al., 1990).

Preparation of Alkoxy-1,3-Butadienes

  • The compound is utilized in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, which are useful intermediates in organic synthesis, particularly in cycloaddition reactions (Patrick et al., 2002).

Antimicrobial Activity of Imidazole Derivatives

  • This compound derivatives in imidazole compounds have demonstrated potential antimicrobial activity, underscoring their importance in the development of new antimicrobial agents (Maheta et al., 2012).

Biochemical Analysis

Biochemical Properties

4-Chloro-2-fluoro-3-methoxybenzylamine plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes and proteins, including those involved in free radical bromination, nucleophilic substitution, and oxidation reactions . The compound’s interactions with these biomolecules are crucial for its function as a chemical reagent. For instance, in free radical reactions, this compound can undergo transformations that are stabilized by resonance, making it a valuable intermediate in synthetic chemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis. Studies have shown that this compound can modulate the activity of specific signaling pathways, thereby influencing gene expression and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable intermediates through resonance stabilization is a key aspect of its molecular mechanism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Over time, this compound may undergo chemical transformations that affect its efficacy and safety. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and physiology. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s role in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Enzymes such as cytochrome P450s may be involved in the metabolism of this compound, affecting its bioavailability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its function and efficacy in biochemical applications .

Properties

IUPAC Name

(4-chloro-2-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDUJMZHJQGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251542
Record name 4-Chloro-2-fluoro-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-34-2
Record name 4-Chloro-2-fluoro-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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